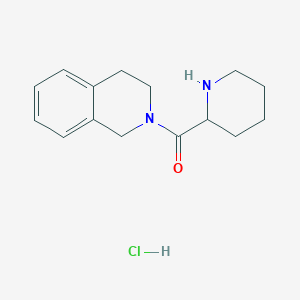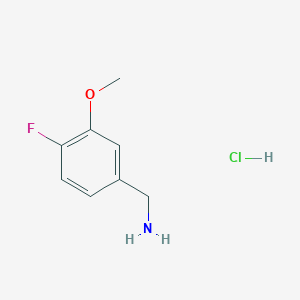
4-(2-Chloro-pyridin-4-ylsulfanyl)-phenylamine
Descripción general
Descripción
4-(2-Chloro-pyridin-4-ylsulfanyl)-phenylamine (4-CPSP) is an organic compound that is used in a variety of scientific research applications. It is a member of the pyridine family of compounds, which are widely used in the fields of medicinal chemistry and drug discovery. 4-CPSP is a versatile compound that can be used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-(2-Chloro-pyridin-4-ylsulfanyl)-phenylamine has a variety of scientific research applications. It has been studied for its ability to interact with enzymes, and has been used as a tool to study enzyme kinetics and enzyme inhibition. It has also been used to study the structure and function of proteins and nucleic acids. In addition, this compound has been used to study the mechanisms of drug action and drug resistance, and to screen for potential new drugs.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-pyridin-4-ylsulfanyl)-phenylamine is not fully understood. However, it is believed that the compound binds to the active site of an enzyme, causing a conformational change that inhibits its activity. This mechanism of action is similar to that of many other small molecules, such as drugs and toxins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, an enzyme involved in the transmission of nerve signals. In addition, this compound has been shown to have antifungal activity, and to reduce the growth of some bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Chloro-pyridin-4-ylsulfanyl)-phenylamine has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is a relatively stable compound, and is not easily degraded or oxidized. However, it is important to note that this compound is a relatively small molecule, and is therefore not very soluble in water. This can limit its usefulness in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research on 4-(2-Chloro-pyridin-4-ylsulfanyl)-phenylamine. One area of research is to identify new enzymes that are inhibited by this compound, and to study the mechanism of action of these enzymes. In addition, further research could be done on the biochemical and physiological effects of this compound, and on its potential applications in drug discovery and development. Finally, it would be interesting to study the effects of this compound on other biological systems, such as plants and animals.
Propiedades
IUPAC Name |
4-(2-chloropyridin-4-yl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-11-7-10(5-6-14-11)15-9-3-1-8(13)2-4-9/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFODJFQLMXAORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

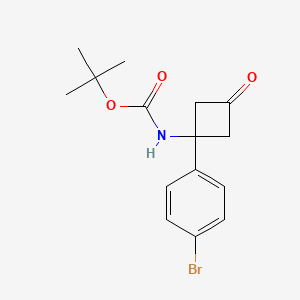

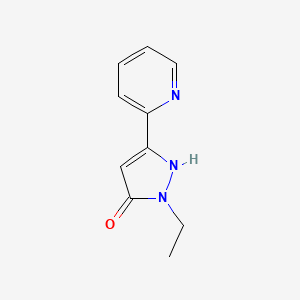
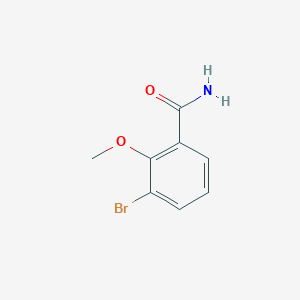
![Carbamic acid, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 4-nitrophenyl ester](/img/structure/B1442345.png)

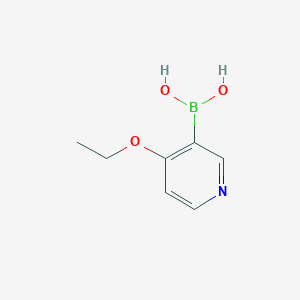
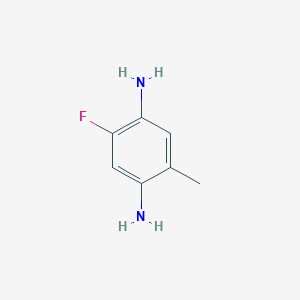
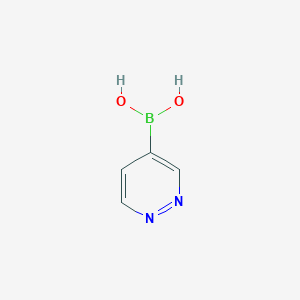

![1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine)](/img/structure/B1442355.png)
